2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
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Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is an organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with hydroxylamine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oximes.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but it is believed to interfere with key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propanamine hydrochloride
Uniqueness
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxin ring structure and hydroxylamine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBKHWWMQAHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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